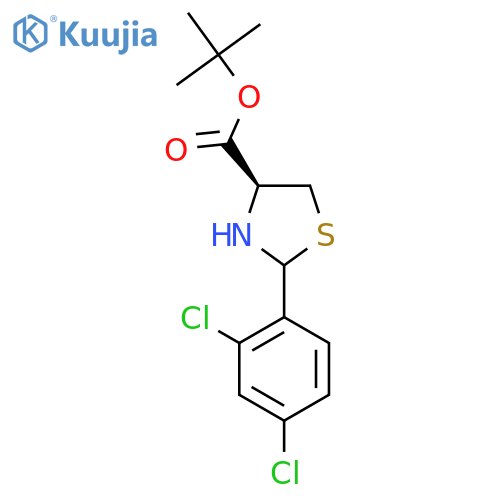

Cas no 2639399-72-5 (tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate)

2639399-72-5 structure

商品名:tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate

- 2639399-72-5

- EN300-27723426

-

- インチ: 1S/C14H17Cl2NO2S/c1-14(2,3)19-13(18)11-7-20-12(17-11)9-5-4-8(15)6-10(9)16/h4-6,11-12,17H,7H2,1-3H3/t11-,12?/m1/s1

- InChIKey: OKNZSUBOYSVGIR-JHJMLUEUSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1N[C@@H](C(=O)OC(C)(C)C)CS1)Cl

計算された属性

- せいみつぶんしりょう: 333.0357053g/mol

- どういたいしつりょう: 333.0357053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 63.6Ų

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723426-2.5g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 95.0% | 2.5g |

$4388.0 | 2025-03-20 | |

| Enamine | EN300-27723426-5.0g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 95.0% | 5.0g |

$6492.0 | 2025-03-20 | |

| Enamine | EN300-27723426-0.05g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 95.0% | 0.05g |

$1880.0 | 2025-03-20 | |

| Enamine | EN300-27723426-10g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 10g |

$9627.0 | 2023-09-10 | ||

| Enamine | EN300-27723426-1.0g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 95.0% | 1.0g |

$2239.0 | 2025-03-20 | |

| Enamine | EN300-27723426-0.25g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 95.0% | 0.25g |

$2059.0 | 2025-03-20 | |

| Enamine | EN300-27723426-0.5g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 95.0% | 0.5g |

$2149.0 | 2025-03-20 | |

| Enamine | EN300-27723426-5g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 5g |

$6492.0 | 2023-09-10 | ||

| Enamine | EN300-27723426-1g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 1g |

$2239.0 | 2023-09-10 | ||

| Enamine | EN300-27723426-10.0g |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-72-5 | 95.0% | 10.0g |

$9627.0 | 2025-03-20 |

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2639399-72-5 (tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate) 関連製品

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量